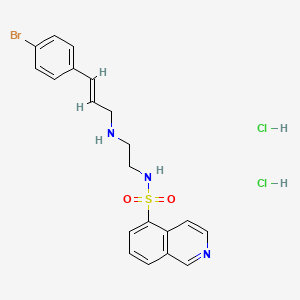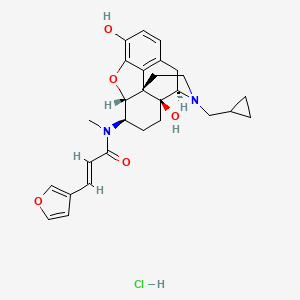
DMeOB
描述
DMeOB is a drug used in scientific research . It acts as a negative allosteric modulator of the metabotropic glutamate receptor subtype mGluR5 .
Synthesis Analysis
. Its synthesis involves the compound 3-Methoxybenzaldehyde [(3-methoxyphenyl)methylene]hydrazone .
Molecular Structure Analysis
The molecular formula of DMeOB is C16H16N2O2 . Its molecular weight is 268.31 . The SMILES string representation of DMeOB is COc1cccc(\C=N\N=C\c2cccc(OC)c2)c1 .
Physical And Chemical Properties Analysis
DMeOB is a solid substance . It is yellow in color . It is soluble in DMSO but insoluble in water .
科学研究应用
1. 糖尿病研究
DMeOB(未特别提及)在糖尿病研究领域具有潜在应用。在Kavakiotis等人(2017年)的研究中,强调了机器学习和数据挖掘方法在糖尿病研究中的应用。文章讨论了这些技术在糖尿病并发症的预测、诊断和管理中的应用,突出了处理糖尿病研究中产生的大量数据的重要性,包括遗传数据和电子健康记录(EHRs)(Kavakiotis et al., 2017)。
2. 生物医学数据共享和同意
动态同意,与DMeOB在研究网络中的应用相关的概念,由Kaye等人(2014年)讨论。这涉及研究人员和参与者之间的数字界面,增强了生物医学研究中的参与和知情决策。该论文强调了在数字数据共享时代演变同意机制的重要性,这对涉及大规模生物医学数据的研究至关重要 (Kaye et al., 2014)。
3. 生物系统中的密度泛函理论
在生物系统的背景下,密度泛函理论(DFT)的应用日益增多,如Orio等人(2009年)所讨论的。DFT可用于计算各种性质,如几何、能量和光谱性质,补充生物研究中的实验调查。这对DMeOB尤为重要,因为它可以用于理解其分子相互作用和性质 (Orio et al., 2009)。
4. 生物医学研究中的纳米印刷
Salaita等人(2007年)回顾了可能在DMeOB研究中找到用途的蘸笔纳米印刷(DPN)技术。DPN用于在纳米尺度上在表面上沉积材料,对于研究分子电子学、材料组装和生物识别至关重要。其在生物医学研究中的应用对于理解和操纵分子水平上的DMeOB可能具有重要意义 (Salaita et al., 2007)。
5. 昆虫学研究中的数据处理
Tang和Zhang(2013年)讨论了DPS软件,该软件可用于生物研究中的实验设计、统计分析和数据挖掘。这种软件,具有专门为生物研究定制的特定功能,可以帮助DMeOB研究中的数据分析和实验设计方面 (Tang & Zhang, 2013)。
作用机制
Target of Action
DMeOB, also known as 3,3’-Dimethoxybenzaldazine, primarily targets the metabotropic glutamate receptor subtype mGluR5 . This receptor plays a crucial role in the central nervous system, influencing various neurological processes.
Mode of Action
DMeOB acts as a negative allosteric modulator of the mGluR5 receptor . This means it binds to a site on the receptor different from the active site, altering the receptor’s conformation and reducing its activity. The result is a decrease in the receptor’s response to its ligand, glutamate.
Result of Action
The primary result of DMeOB’s action is the modulation of the mGluR5 receptor’s activity, leading to a decrease in the excitatory signal within the central nervous system . This could have potential implications in conditions where glutamate signaling is dysregulated.
安全和危害
属性
IUPAC Name |
(E)-1-(3-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11+,18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNPHFBYHYNMHC-JYFOCSDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N=C/C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425967 | |
| Record name | DMeOB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DMeOB | |
CAS RN |
40252-74-2, 41097-48-7 | |
| Record name | DMeOB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxybenzaldehyde [(3-methoxyphenyl)methylene]hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DMEOB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NRP32S46E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)



![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)







